molecular formula C17H16ClNO2 B2496502 (E)-1-(2-Chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one CAS No. 1445770-95-5

(E)-1-(2-Chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one

Cat. No. B2496502
CAS RN: 1445770-95-5
M. Wt: 301.77
InChI Key: QTUQGNFCJAANMR-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated ketone. Chalcones are of interest due to their diverse range of biological activities and applications in various fields of chemistry.

Synthesis Analysis

Chalcones, including our compound of interest, are typically synthesized through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of benzaldehyde derivatives with acetophenones under alkaline conditions to form the chalcone scaffold. Salian et al. (2018) have reported the synthesis of related chalcone derivatives, highlighting the versatility of this method in producing various substituted chalcones (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of chalcones can be analyzed using techniques such as FT-IR, NMR, and X-ray diffraction. The dihedral angle between the terminal rings, indicative of the molecule's conformation, and the presence of intra-molecular hydrogen bonds, contribute to the stability and reactivity of these compounds. For example, Najiya et al. (2014) investigated the molecular structure of a similar chalcone derivative using HF and DFT methods, revealing the impact of substituents on the molecule's electronic properties (Najiya et al., 2014).

Scientific Research Applications

Pharmacological Applications

Several studies have investigated compounds with similar structures for their pharmacological properties. For example, derivatized compounds have been explored for hypocholesteremic activity, demonstrating potential in lowering cholesterol levels with relatively low estrogenicity (J. Kokosa et al., 1978). Furthermore, Pd(II) complexes of chalcone ligands, structurally related to the compound, have been synthesized and analyzed for antimicrobial, antioxidant, and anticancer activities, offering a glimpse into potential therapeutic applications (M. Gaber et al., 2018).

Material Science and Electronic Properties

In material science, positional isomers of related compounds have been synthesized to study their phosphorescent properties and quantum yields, illustrating their potential use in developing dynamic functional materials that can be switched between different phosphorescence states based on external stimuli (Bin Li et al., 2019). Additionally, computational insights into the molecular structure, electronic properties, and chemical reactivity of similar chalcone derivatives have been provided, showcasing their applicability in the fields of optoelectronics and charge transport (Vishnu A. Adole et al., 2020).

Chemical Reactivity and Synthesis

Research on the synthesis and reactivity of related compounds has led to the discovery of new methodologies and applications. For instance, novel approaches using alpha-nitro ketone intermediates as electrophiles and nucleophiles have been developed to synthesize compounds for probing Drosophila nicotinic receptor interaction (Nanjing Zhang et al., 2004). This highlights the compound's potential role in advancing chemical synthesis techniques and understanding biological receptors.

properties

IUPAC Name

(E)-1-(2-chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-12(2)21-15-5-3-4-13(10-15)6-7-16(20)14-8-9-19-17(18)11-14/h3-12H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUQGNFCJAANMR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=CC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridin-4-yl)-3-[3-(propan-2-yloxy)phenyl]prop-2-en-1-one

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